molecular formula C14H19N3OS B6471087 1-cyclohexyl-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol CAS No. 2640842-81-3

1-cyclohexyl-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol

Cat. No.: B6471087
CAS No.: 2640842-81-3
M. Wt: 277.39 g/mol
InChI Key: VCUIJLOPNDQDTP-UHFFFAOYSA-N
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Description

“1-cyclohexyl-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol” is a compound that belongs to the group of azole heterocycles . Thiazoles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom, have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives, including “this compound”, often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system . This reaction is carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiazole moiety, which is a five-membered heterocyclic compound containing nitrogen and sulfur atoms . This thiazole moiety is a basic scaffold found in many natural compounds .


Chemical Reactions Analysis

Thiazoles, including “this compound”, can undergo various chemical reactions. For instance, they can participate in C − H substitution reactions catalyzed by the palladium/copper system . These reactions are carried out in the presence of tetrabutylammonium fluoride under mild conditions .

Future Directions

Thiazoles and their derivatives, including “1-cyclohexyl-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol”, have gained considerable attention because of their broad applications in different fields . Future research may focus on further exploring their potential applications, particularly in the field of drug design and discovery .

Properties

IUPAC Name

1-cyclohexyl-2-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c18-12(10-4-2-1-3-5-10)9-16-14-17-11-8-15-7-6-13(11)19-14/h6-8,10,12,18H,1-5,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUIJLOPNDQDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC2=NC3=C(S2)C=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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